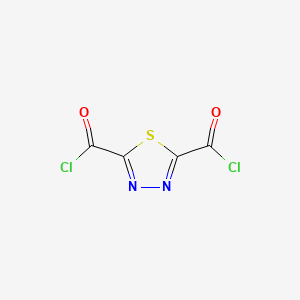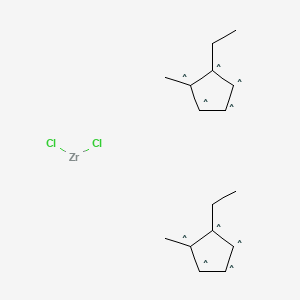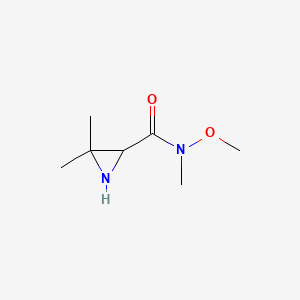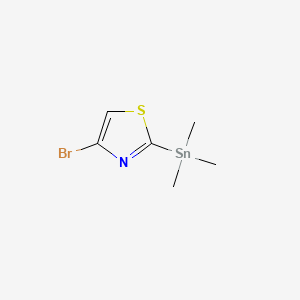
Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate, also known as CBDA, is a cyclic amino acid derivative that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. CBDA is a chiral molecule that exists in two enantiomeric forms, and it has been found to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial effects.
作用机制
The mechanism of action of Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors involved in cell proliferation and viral replication. Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides required for DNA replication. Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has also been found to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV and other retroviruses.
Biochemical and Physiological Effects:
Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit cell proliferation. Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has also been found to modulate the immune response by increasing the production of cytokines and chemokines. In addition, Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has been shown to have antioxidant activity, which may contribute to its antitumor and antiviral effects.
实验室实验的优点和局限性
Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize, and it exhibits a range of biological activities that make it a useful tool for studying cell proliferation, viral replication, and immune modulation. However, Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate also has some limitations. It is a chiral molecule, and its enantiomers may exhibit different biological activities. In addition, Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate is not very water-soluble, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate. One area of interest is the development of Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate-based drugs for the treatment of cancer and viral infections. Another area of research is the elucidation of the mechanism of action of Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate, which may lead to the discovery of new targets for drug development. Finally, the synthesis of Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate analogs with improved solubility and bioavailability may lead to the development of more effective drugs.
合成方法
The synthesis of Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate can be achieved through a multi-step process that involves the reaction of commercially available starting materials. The first step involves the condensation of 2,3-diaminobutyric acid with diethyl oxalate to form the corresponding diethyl ester. The diethyl ester is then reacted with acetic anhydride to form the corresponding acetyl derivative, which is subsequently converted to Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate through a cyclization reaction using trifluoroacetic acid as a catalyst. The yield of this process is typically around 50%, and the final product can be purified using standard chromatographic techniques.
科学研究应用
Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has been found to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has also been found to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, Dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate has been shown to possess antimicrobial activity against a range of bacterial and fungal pathogens.
属性
IUPAC Name |
dimethyl 3,4-diaminocyclobutane-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-13-7(11)3-4(8(12)14-2)6(10)5(3)9/h3-6H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLOUYDTMGPNOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C1N)N)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(2-Nitroethenyl)-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B574207.png)

![7-methyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B574209.png)



